N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-11-4-2-3-5-12(11)19-8-6-17-15(19)22-10-13(20)18-14-16-7-9-21-14/h2-9H,10H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNJOWKXCULLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by a thiazole ring linked to an imidazole moiety via a thioether bond. This structural arrangement suggests significant potential for biological activity, particularly in medicinal chemistry. Research has indicated that compounds of this nature may possess various pharmacological properties, including antibacterial, antifungal, and potential neuroprotective effects.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄OS |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 1207011-12-8 |
| Functional Groups | Thiazole, Imidazole, Thioether |
The presence of both thiazole and imidazole rings enhances the compound's potential biological activities compared to similar derivatives.
Antimicrobial Activity
Research has shown that derivatives of thiazole and imidazole exhibit notable antimicrobial properties. For instance, a study evaluating a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives identified several compounds with significant inhibitory effects against bacterial strains. The most potent analog demonstrated an IC₅₀ value of 4.6 μM against β-secretase (BACE-1), indicating its potential as a lead structure for Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by substituents on the aromatic rings. For example, electron-withdrawing groups such as nitro (NO₂) enhance activity against fungal pathogens like Candida albicans and Aspergillus niger . The SAR analysis indicates that modifications to the thiazole and imidazole rings can significantly alter the compound's efficacy and selectivity.
Case Study 1: BACE-1 Inhibition
A study focused on the development of thiazole-imidazole derivatives for BACE-1 inhibition revealed promising results. The synthesized compounds were evaluated for their affinity towards BACE-1, permeability across the blood-brain barrier (BBB), and cytotoxicity. The lead compound exhibited high predicted BBB permeability and low cytotoxicity, suggesting its suitability for further development in treating Alzheimer's disease .
Case Study 2: Antifungal Activity
Another investigation assessed the antifungal properties of various thiazole derivatives against C. albicans and A. niger. Compounds with specific substitutions showed MIC values ranging from 3.92 to 4.23 mM, demonstrating moderate efficacy compared to standard antifungal agents like fluconazole .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological pathways involved in cell signaling and enzyme inhibition, particularly in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
